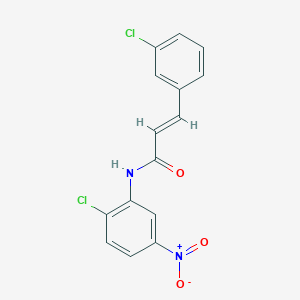
1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and biological studies. This compound is a benzimidazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole can affect various biochemical and physiological processes in cells. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Moreover, this compound has been shown to inhibit the expression of certain genes involved in cancer cell proliferation and survival. It has also been reported to affect the activity of certain enzymes involved in the metabolism of drugs and xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole in lab experiments is its selective inhibitory effect on cancer cells, making it a potential candidate for cancer therapy. It also exhibits antiviral and antibacterial activities, making it useful in the development of antiviral and antibacterial drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the research on 1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole. One of the areas of interest is the development of new derivatives of this compound with improved activity and selectivity against cancer cells. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications in various areas of research. Moreover, the development of new synthetic methods for this compound could facilitate its use in various research areas. Finally, the investigation of the potential toxicity and safety of this compound is also an important area of future research.
Métodos De Síntesis
There are several methods for synthesizing 1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole. One of the common methods involves the reaction of 2-mercaptobenzimidazole with 2-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole.
Aplicaciones Científicas De Investigación
1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Several studies have shown that this compound has a selective inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer therapy. It has also been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). Moreover, this compound has shown promising antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]-2-methylsulfanylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-19-15-17-13-8-4-5-9-14(13)18(15)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYNXURWFJHQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)

![N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide](/img/structure/B5701795.png)
![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)
![2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5701830.png)
![N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B5701832.png)
![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)
![1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5701845.png)
![ethyl 4-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5701846.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)